molecular formula C10H9NO4 B1605657 N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide CAS No. 79835-12-4

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

Cat. No. B1605657
CAS RN: 79835-12-4
M. Wt: 207.18 g/mol
InChI Key: WTXGGRCXQNTYGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study describes the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Scientific Research Applications

Synthesis and Chemical Properties

  • A synthetic method for N-arylformamide derivatives, including compounds similar to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, was developed using α-iodo-N-arylacetamides with formamide, applicable to substrates with various electron-donating or withdrawing groups. This method yields moderate to excellent outcomes, indicating the compound's significance in organic synthesis (Chiang et al., 2016).

Biological Activities and Applications

  • Antibacterial and Urease Inhibition :

    • N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives displayed significant urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity. This includes compounds structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (Gull et al., 2016).
  • Antioxidant and Anti-inflammatory Activities :

    • Certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives demonstrated notable antioxidant and anti-inflammatory properties, suggesting their relevance in combating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
  • Antitumor Activities :

    • N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have shown potent antiproliferative activity against certain cancer cell lines, indicating potential in cancer research (Wu et al., 2017).
  • Photovoltaic Efficiency and Ligand-Protein Interactions :

    • Bioactive benzothiazolinone acetamide analogs, similar in structure to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, have been studied for their photovoltaic efficiency and interactions with proteins, implying their potential application in solar energy and biological studies (Mary et al., 2020).
  • Antimicrobial Activity :

    • Novel sulphonamide derivatives of N-(phenylsulfonyl)acetamide showed promising antimicrobial activity. This highlights the potential of N-(6-Formyl-benzo[
    [1,3]dioxol-5-yl)-acetamide in developing new antimicrobial agents .

Anticonvulsant Activity

  • Novel (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives, structurally related to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, exhibited notable anticonvulsant activity, suggesting the potential for developing new epilepsy treatments (Singh & Tripathi, 2019).

Future Directions

The future directions for research on “N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide” could involve further exploration of its potential medicinal properties, given the known activities of related compounds . This could include more detailed studies of its mechanism of action, as well as optimization to afford more active analogs .

properties

IUPAC Name

N-(6-formyl-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXGGRCXQNTYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000795
Record name N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide

CAS RN

79835-12-4
Record name NSC155252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Vicker, HV Bailey, JM Day, MF Mahon, A Smith… - Molecules, 2021 - mdpi.com
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is expressed at high levels in testes and seminal vesicles; it is also present in prostate tissue and involved in gonadal and non-…
Number of citations: 3 www.mdpi.com
HV Bailey - 2007 - researchportal.bath.ac.uk
Herein, we describe the design and synthesis of novel inhibitors of 17β-hydroxysteroid dehydrogenase type 3 which converts androstenedione into testosterone, which is then …
Number of citations: 4 researchportal.bath.ac.uk

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